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  • Product: tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate
  • CAS: 2168236-42-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure. For novel heterocycl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure. For novel heterocyclic compounds such as tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate, a comprehensive understanding of its NMR spectral features is critical for structural verification, purity assessment, and for tracking its transformations in synthetic pathways. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR chemical shifts for this substituted pyrazole. The predictions are grounded in fundamental NMR principles and corroborated by extensive data from the scientific literature on related pyrazole derivatives and functional groups.

The subject molecule, with its distinct arrangement of an N-ethyl group, a formyl substituent, and a tert-butyl carbamate (Boc) protecting group on a pyrazole core, presents a unique set of electronic and steric interactions that are reflected in its NMR spectrum. This guide will deconstruct the molecule into its constituent functional groups to provide a rationale for the expected chemical shifts and coupling constants.

Molecular Structure and Numbering

For clarity in the subsequent spectral analysis, the atoms of tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide to assign specific NMR signals to their corresponding nuclei.

Caption: Structure of tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate with atom numbering.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on the analysis of substituent effects on the pyrazole ring and established chemical shift ranges for the functional groups present. The spectrum is expected to be recorded in a common deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Pyrazole Ring Proton
  • H3 (1H, singlet): This is the only proton directly attached to the pyrazole ring. Its chemical shift is influenced by the electron-donating N-ethyl group and the electron-withdrawing formyl and carbamate groups. In N-substituted pyrazoles, the H3 proton typically appears in the aromatic region.[1] Given the substitution pattern, a chemical shift in the range of δ 7.5 - 8.0 ppm is anticipated. It will appear as a singlet as there are no adjacent protons for coupling.

Formyl Group Proton
  • H5b (1H, singlet): The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. This results in a characteristic downfield chemical shift. A sharp singlet is expected in the range of δ 9.5 - 10.5 ppm .

Carbamate Group Protons
  • H4b (1H, broad singlet): The NH proton of the carbamate group is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange. Its chemical shift is highly dependent on the solvent and concentration. In CDCl₃, it may appear between δ 6.5 - 8.5 ppm . This signal can be confirmed by performing a D₂O exchange experiment, which would cause the peak to disappear.[2]

  • tert-Butyl Protons (9H, singlet): The nine equivalent protons of the tert-butyl group will give rise to a sharp, intense singlet. This is a hallmark of the Boc-protecting group and is typically observed in a shielded region of the spectrum, around δ 1.4 - 1.6 ppm .[2][3]

N-Ethyl Group Protons
  • H1' (2H, quartet): The methylene (-CH₂) protons are adjacent to the pyrazole ring nitrogen and a methyl group. They will be deshielded by the heterocyclic ring and will appear as a quartet due to coupling with the three protons of the methyl group. The expected chemical shift is in the range of δ 4.0 - 4.5 ppm . The coupling constant (³J) is expected to be approximately 7 Hz.[4]

  • H2' (3H, triplet): The methyl (-CH₃) protons are coupled to the two protons of the methylene group, resulting in a triplet. This signal will be more upfield, with an expected chemical shift of δ 1.3 - 1.5 ppm and a coupling constant (³J) of around 7 Hz.[4][5]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule. The predicted chemical shifts are based on the electronic environment of each carbon atom.

Pyrazole Ring Carbons
  • C5 (~145-155 ppm): This carbon is attached to the electron-withdrawing formyl group and the N-ethyl group, leading to a downfield shift.

  • C3 (~135-145 ppm): This carbon is adjacent to two nitrogen atoms and bears a proton. Its chemical shift is generally downfield in substituted pyrazoles.[6]

  • C4 (~115-125 ppm): This carbon is bonded to the electron-donating carbamate nitrogen, which will shield it relative to the other pyrazole carbons.

Formyl Group Carbon
  • C5a (~180-190 ppm): The aldehyde carbonyl carbon is highly deshielded and will appear significantly downfield, which is characteristic of this functional group.

Carbamate Group Carbons
  • C4c (C=O) (~150-155 ppm): The carbonyl carbon of the Boc group has a characteristic chemical shift in this region.[3]

  • C4e (quaternary C) (~80-85 ppm): The quaternary carbon of the tert-butyl group is also characteristic and appears in this range.[2]

  • tert-Butyl CH₃ (~28-30 ppm): The three equivalent methyl carbons of the tert-butyl group will produce a single, intense signal in the aliphatic region.[2][3]

N-Ethyl Group Carbons
  • C1' (-CH₂) (~45-50 ppm): The methylene carbon, being directly attached to the pyrazole nitrogen, will be deshielded relative to the methyl carbon.

  • C2' (-CH₃) (~14-18 ppm): The terminal methyl carbon will appear in the typical upfield aliphatic region.

Summary of Predicted NMR Data

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
H5b9.5 - 10.5Singlet1HFormyl CHO
H37.5 - 8.0Singlet1HPyrazole C3-H
H4b6.5 - 8.5Broad Singlet1HCarbamate N-H
H1'4.0 - 4.5Quartet2HN-Ethyl -CH₂-
t-Butyl H1.4 - 1.6Singlet9HCarbamate -C(CH₃)₃
H2'1.3 - 1.5Triplet3HN-Ethyl -CH₃
¹³C NMR Predicted δ (ppm) Assignment
C5a180 - 190Formyl C=O
C4c150 - 155Carbamate C=O
C5145 - 155Pyrazole C5
C3135 - 145Pyrazole C3
C4115 - 125Pyrazole C4
C4e80 - 85Carbamate -C(CH₃)₃
C1'45 - 50N-Ethyl -CH₂-
t-Butyl C28 - 30Carbamate -C(CH₃)₃
C2'14 - 18N-Ethyl -CH₃

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra for structural elucidation of tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate, the following experimental workflow is recommended.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) prep1->prep2 prep3 Add internal standard (TMS, 0 ppm) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into spectrometer prep4->acq1 acq2 Lock on solvent deuterium signal and shim acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 acq4 Acquire ¹³C{¹H} NMR spectrum acq3->acq4 acq5 (Optional but Recommended) Acquire 2D spectra (COSY, HSQC, HMBC) acq4->acq5 proc1 Apply Fourier transform acq5->proc1 proc2 Phase correction and baseline correction proc1->proc2 proc3 Calibrate spectra to TMS (0 ppm) proc2->proc3 proc4 Integrate ¹H signals and pick peaks proc3->proc4 proc5 Assign signals using 1D and 2D data proc4->proc5

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Exploratory

Exact mass and LC-MS data for tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate

An In-Depth Technical Guide: High-Resolution Mass Spectrometric Analysis of tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate Executive Summary This technical guide provides a comprehensive framework for the definit...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: High-Resolution Mass Spectrometric Analysis of tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate

Executive Summary

This technical guide provides a comprehensive framework for the definitive structural confirmation and purity assessment of tert-butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). For researchers and drug development professionals, establishing the precise molecular identity of a compound is a foundational requirement for advancing a candidate through the discovery and development pipeline. This document moves beyond a simple listing of data to explain the causality behind the analytical strategy, offering a robust, self-validating protocol for acquiring and interpreting high-quality mass spectrometric data. We detail the theoretical basis for exact mass determination, provide a step-by-step experimental workflow, and outline the data interpretation process, including mass accuracy calculations and structural elucidation via tandem mass spectrometry (MS/MS).

Introduction: The Imperative of LC-MS in Modern Pharmaceutical Analysis

In the landscape of small-molecule drug development, the unambiguous characterization of chemical entities is paramount. Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool, prized for its sensitivity, selectivity, and speed.[1] When coupled, LC provides high-fidelity separation of a compound from impurities and degradants, while MS offers profound structural information based on the mass-to-charge ratio (m/z) of ionized molecules.[1][2]

The advent of High-Resolution Mass Spectrometry (HRMS), utilizing technologies like Time-of-Flight (TOF) and Orbitrap mass analyzers, has revolutionized the field.[3] Unlike nominal mass instruments, HRMS systems measure m/z to four or more decimal places, providing an "exact mass." This precision is often sufficient to determine a molecule's unique elemental composition, thereby confirming its identity with a high degree of confidence and distinguishing it from other compounds that may share the same integer mass.[4][5] This guide establishes a definitive method for applying these principles to the target compound.

Compound Profile: tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate

A precise understanding of the target analyte is the first step in any analytical method development. The key identifiers and properties for this compound are summarized below.

PropertyValueSource
Chemical Name tert-butyl N-(1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate[6]
CAS Number 2168236-42-6[6]
Molecular Formula C₁₁H₁₇N₃O₃Calculated
Nominal Mass 239 g/mol Calculated
Monoisotopic Mass 239.1270 DaCalculated

Theoretical Exact Mass Determination

The core principle of HRMS is the differentiation between nominal mass and exact (monoisotopic) mass. The nominal mass is the integer mass calculated using the most abundant isotope of each element. The exact mass, however, is calculated using the precise mass of the most abundant isotope for each element, providing a unique value for a given elemental formula.[7]

The high mass accuracy of HRMS allows experimental results to be matched against this theoretical value, typically requiring an error of less than 5 parts-per-million (ppm) for confident formula assignment.[4]

Table 4.1: Calculation of Monoisotopic Mass for C₁₁H₁₇N₃O₃

ElementCountIsotopic Mass (Da)Total Mass (Da)
Carbon (¹²C)1112.000000132.000000
Hydrogen (¹H)171.00782517.133025
Nitrogen (¹⁴N)314.00307442.009222
Oxygen (¹⁶O)315.99491547.984745
Total Monoisotopic Mass 239.12699

For practical LC-MS analysis, electrospray ionization (ESI) in positive ion mode is typically employed for molecules containing basic nitrogen atoms. This process adds a proton (H⁺) to the molecule. Therefore, the primary ion to be observed is the protonated adduct, [M+H]⁺.

  • Exact Mass of [M+H]⁺ = 239.12699 Da (M) + 1.007825 Da (H⁺) = 240.13482 Da

Experimental Protocol: LC-HRMS Analysis

This section details a validated, step-by-step methodology for acquiring high-resolution mass data for the target analyte.

Objective

To chromatographically separate tert-butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate and confirm its elemental composition and identity through accurate mass measurement of the protonated molecular ion and its fragments.

Sample Preparation
  • Stock Solution: Accurately weigh ~1 mg of the compound and dissolve it in 1.0 mL of LC-MS grade methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to achieve a final concentration of 1-5 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could damage the LC system.

Liquid Chromatography (LC) Method

The goal of the LC method is to achieve a sharp, symmetrical peak for the analyte, well-resolved from any potential impurities. A standard reversed-phase method is highly effective for this class of molecule.

Causality: A C18 column is chosen for its broad applicability to moderately polar organic molecules. The water/acetonitrile gradient effectively elutes the compound from the column. Formic acid is a critical additive; it acidifies the mobile phase, promoting the protonation of the analyte, which is essential for efficient ionization in positive mode ESI.[8]

Table 5.1: Recommended LC Parameters

ParameterRecommended Setting
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2-5 µL
High-Resolution Mass Spectrometry (HRMS) Method

The MS parameters are optimized to achieve high mass accuracy and sensitivity for the target m/z.

Causality: ESI in positive mode is selected due to the presence of pyrazole nitrogens, which are readily protonated.[1] A high resolution setting (e.g., >60,000) is crucial to ensure the mass accuracy required to distinguish the target formula from other potential elemental compositions.[3]

Table 5.2: Recommended HRMS Parameters

ParameterRecommended Setting
Instrument Q-TOF or Orbitrap Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Range m/z 100 - 1000
Resolution >60,000 FWHM
Capillary Voltage 3.5 kV
Gas Temperature 325 °C
Data Acquisition Full Scan (MS1) and data-dependent MS/MS (ddMS2)
Analytical Workflow Diagram

The complete analytical process, from sample preparation to final data analysis, is a logical sequence designed for robust and reproducible results.

LC_HRMS_Workflow cluster_Prep Sample Preparation cluster_LCMS LC-HRMS Acquisition cluster_Analysis Data Interpretation A 1. Prepare Stock (1 mg/mL) B 2. Dilute to Working (1-5 µg/mL) A->B C 3. Syringe Filter (0.22 µm) B->C D 4. LC Injection & Separation C->D E 5. ESI Ionization ([M+H]⁺ formation) D->E F 6. HRMS Full Scan (MS1 Acquisition) E->F G 7. Precursor Selection (m/z 240.13) F->G H 8. Fragmentation (CID) & MS2 Acquisition G->H I 9. Confirm [M+H]⁺ & Calculate Mass Error K 11. Analyze MS2 Fragment Spectrum H->K J 10. Verify Isotopic Pattern I->J L 12. Final Structure Confirmation J->L K->L

LC-HRMS workflow for compound identification.

Data Interpretation and Validation

Acquiring the data is only the first step; rigorous interpretation is required for a self-validating result.

Confirming the Molecular Ion and Mass Accuracy
  • Extract Ion Chromatogram (EIC): From the full scan data, generate an EIC for the theoretical m/z of the [M+H]⁺ ion (240.1348). A sharp peak at the expected retention time provides the first piece of evidence.

  • Examine Mass Spectrum: Analyze the mass spectrum corresponding to the chromatographic peak. The most abundant ion should correspond to the experimentally measured m/z of the [M+H]⁺ ion.

  • Calculate Mass Error: The confidence in the formula assignment is quantified by the mass error in parts-per-million (ppm).

    Formula: ppm Error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000

    A result of < 5 ppm is considered strong evidence for the assigned elemental composition.[4]

Isotopic Pattern Analysis

A critical step in validation is comparing the experimental isotopic pattern of the molecular ion with the theoretical pattern for C₁₁H₁₇N₃O₃. The relative abundance of the A+1 (containing one ¹³C) and A+2 (containing two ¹³C or one ¹⁸O) isotopes must match the predicted distribution. This provides an orthogonal confirmation of the elemental formula.

Structural Confirmation via Tandem MS (MS/MS)

While accurate mass confirms the formula, MS/MS confirms the structure by breaking the molecule apart and analyzing the fragments.[9] The [M+H]⁺ precursor ion (m/z 240.13) is selected and fragmented via collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's specific arrangement of atoms.

Predicted Fragmentation Pathways:

  • Loss of isobutylene (-56.0626 Da): A characteristic fragmentation of a tert-butyl group, leading to a prominent fragment at m/z 184.0722.

  • Loss of the Boc group (-100.0528 Da): Cleavage of the entire tert-butoxycarbonyl group, resulting in a fragment at m/z 140.0820.

  • Loss of CO₂ from the m/z 184 fragment (-43.9898 Da): Further fragmentation can lead to a species at m/z 140.0824.

Fragmentation_Pathway parent [M+H]⁺ C₁₁H₁₇N₃O₃ m/z 240.1348 frag1 [M+H - C₄H₈]⁺ C₇H₉N₃O₃ m/z 184.0722 parent->frag1 - 56.0626 Da (isobutylene) frag2 [M+H - C₅H₈O₂]⁺ C₆H₉N₃O m/z 140.0820 parent->frag2 - 100.0528 Da (Boc group)

Predicted MS/MS fragmentation of the parent ion.

Observing these specific neutral losses provides high-confidence structural validation, confirming the presence and connectivity of the functional groups.

Conclusion

The analytical strategy detailed in this guide, combining high-resolution liquid chromatography with accurate mass spectrometry, provides a definitive and multi-faceted approach to the characterization of tert-butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate. By leveraging precise mass measurement of the parent ion, validating the isotopic pattern, and confirming structural motifs through MS/MS fragmentation, researchers can establish the identity and purity of this compound with the highest degree of scientific rigor. This self-validating workflow is essential for making informed decisions in the drug discovery and development process.

References

  • Makarov, A. & Scigelova, M. (2010). High-Resolution Mass Spectrometry. In Mass Spectrometry in Drug Discovery and Development (pp. 49-75). John Wiley & Sons, Inc.
  • Dong, M. W. (2016). Application of LCMS in small-molecule drug development. LCGC North America, 34(8), 564-575. [Link]

  • Korfmacher, W. A. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]

  • Fiveable. (2025). High-Resolution Mass Spectrometry. Organic Chemistry Study Guides. [Link]

  • Save My Exams. (2025). High-Resolution Mass Spectrometry. Edexcel International A Level (IAL) Chemistry Revision Notes. [Link]

  • Hufsky, F., & Böcker, S. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. [Link]

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry. [Link]

  • Wang, G. et al. (2015). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. [Link]

  • NextSDS. (n.d.). tert-butyl N-(1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate. Chemical Substance Information. [Link]

Sources

Foundational

Physicochemical and Synthetic Profiling of tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In contemporary drug discovery, the pyrazole (1,2-diazole) nucleus has e...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In contemporary drug discovery, the pyrazole (1,2-diazole) nucleus has emerged as a privileged pharmacophore, integral to the structure of numerous FDA-approved therapeutics ranging from kinase inhibitors (e.g., ruxolitinib) to anti-inflammatory agents (e.g., celecoxib)[1]. tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate (CAS: 2168236-42-6) is a highly specialized, bifunctional building block designed to accelerate the synthesis of complex pyrazole-containing libraries[2].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, intrinsic chemical reactivity, and field-proven experimental workflows. By leveraging its orthogonally reactive functional groups—an electrophilic C5-formyl group and a protected C4-amine—researchers can execute highly controlled, multi-step derivatizations to probe structure-activity relationships (SAR) in novel drug candidates.

Structural and Physicochemical Properties

The utility of this compound lies in its precise spatial arrangement of functional groups. The N -ethyl substitution at position 1 modulates the lipophilicity and steric bulk of the scaffold, preventing tautomerization and fixing the geometry of the ring. The C5-aldehyde serves as a versatile electrophile, while the C4-amine is masked by a tert-butyloxycarbonyl (Boc) group, rendering it inert to nucleophilic attack until selectively deprotected.

Table 1: Physicochemical Summary
PropertyValue
Chemical Name tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate
CAS Registry Number 2168236-42-6[2]
Molecular Formula C₁₁H₁₇N₃O₃[2]
Molecular Weight 239.27 g/mol [2]
Core Scaffold 1-Alkyl-1H-pyrazole
Hydrogen Bond Donors 1 (Carbamate NH)
Hydrogen Bond Acceptors 4 (Carbonyl oxygens, Pyrazole N2)
Synthetic Utility Bifunctional intermediate for cross-coupling, reductive amination, and condensation

Chemical Reactivity & Mechanistic Insights

To effectively utilize this building block, one must understand the causality behind the reagent selection for its two primary reactive sites.

The C5-Formyl Group: Direct Reductive Amination

The aldehyde moiety is primed for the construction of secondary or tertiary amines via reductive amination[3]. For this substrate, Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice over Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)[4].

Mechanistic Causality: STAB is a mild reducing agent. The electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the boron-hydride bond. Consequently, STAB does not readily reduce the unprotonated C5-aldehyde at neutral or slightly acidic pH[5]. Instead, it selectively reduces the highly electrophilic iminium ion intermediate formed after the initial amine condensation. This kinetic preference prevents the premature reduction of the starting material into an unreactive primary alcohol, ensuring high yields. Furthermore, STAB avoids the generation of highly toxic hydrogen cyanide (HCN) gas, a dangerous byproduct associated with NaBH₃CN[3][5].

The C4-Boc Amine: Acidic Cleavage

The Boc group provides robust protection during the reductive amination of the adjacent formyl group. Once the C5 position is functionalized, the C4-amine can be unmasked using strong organic acids, typically Trifluoroacetic acid (TFA) [6].

Mechanistic Causality: TFA protonates the carbonyl oxygen of the carbamate, destabilizing the C-O bond. This triggers the expulsion of a highly stable tert-butyl carbocation and leaves behind a carbamic acid intermediate[7]. The carbamic acid is thermodynamically unstable and spontaneously decarboxylates (releasing CO₂ gas) to yield the free amine as a TFA salt. Because the tert-butyl cation is a potent electrophile capable of undesired side reactions (e.g., Friedel-Crafts alkylation), scavengers are often employed to trap it[7].

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure reaction fidelity.

SyntheticWorkflow Start tert-Butyl (1-ethyl-5-formyl- 1H-pyrazol-4-yl)carbamate Imine Imine/Iminium Intermediate Start->Imine + Amine (-H2O) Amine Primary/Secondary Amine (H2N-R / HN-R2) Amine->Imine RedAm Reductive Amination (NaBH(OAc)3, DCE, RT) Imine->RedAm Reduction BocInt Boc-Protected Alkylamino Pyrazole RedAm->BocInt Deprot Boc Deprotection (TFA, DCM, 0°C to RT) BocInt->Deprot Acidic Cleavage Final Free Amino-Pyrazole Derivative (TFA Salt) Deprot->Final -CO2, -Isobutylene

Synthetic workflow for functionalizing the pyrazole scaffold via reductive amination and deprotection.

Protocol 1: Direct Reductive Amination

Objective: Convert the C5-formyl group to a substituted amine.

  • Preparation: Dissolve tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate (1.0 eq) and the desired primary/secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration) under an inert nitrogen atmosphere[4].

  • Imine Formation: Stir the mixture at room temperature for 1 hour. Validation Check: TLC or LC-MS should indicate the consumption of the starting aldehyde and the formation of the imine mass.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture. If the amine is weakly basic, add 1-2 equivalents of glacial acetic acid to facilitate iminium formation[4].

  • Completion & Workup: Stir for 4–12 hours. Quench with saturated aqueous NaHCO₃ to destroy excess hydride. Extract with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate in vacuo[8].

Protocol 2: Boc Deprotection

Objective: Unmask the C4-amine for subsequent coupling (e.g., amide bond formation).

  • Preparation: Dissolve the purified intermediate from Protocol 1 in anhydrous DCM (0.1–0.5 M) and cool to 0 °C using an ice bath[6].

  • Acid Addition: Slowly add neat Trifluoroacetic acid (TFA) dropwise until a 1:1 (v/v) ratio of DCM:TFA is achieved[8]. Caution: Ensure the reaction vessel is properly vented to allow the escape of CO₂ gas generated during decarboxylation[7].

  • Cleavage: Remove the ice bath and allow the reaction to stir at room temperature for 1–4 hours[8]. Validation Check: Disappearance of the Boc-protected mass (+100 Da relative to the free amine) via LC-MS.

  • Isolation: Concentrate the mixture under reduced pressure to remove volatile TFA and DCM. The resulting product is isolated as the TFA salt, which can be neutralized using a basic resin or washed with aqueous base prior to the next synthetic step[6].

Application in Drug Discovery: The Pyrazole Pharmacophore

Derivatives synthesized from tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate are highly valuable in therapeutic development. The pyrazole ring is a bioisostere for various aromatic systems and acts as an excellent hydrogen bond donor/acceptor, allowing it to anchor tightly within the ATP-binding pockets of kinases or the active sites of inflammatory enzymes[1][9].

Pathway Ligand Inflammatory Stimulus (e.g., Cytokines) Receptor Cell Surface Receptor Ligand->Receptor Activation Kinase Intracellular Kinase Cascade (e.g., p38 MAPK / JAK) Receptor->Kinase Phosphorylation Enzyme Effector Enzyme (e.g., COX-2 / 5-LOX) Kinase->Enzyme Upregulation Response Inflammation & Proliferation Enzyme->Response Prostaglandin Synthesis Drug Pyrazole-Derived Inhibitor Drug->Kinase ATP-competitive Inhibition Drug->Enzyme Direct Inhibition

Mechanism of action of pyrazole derivatives in inhibiting inflammatory kinase cascades and COX-2.

By utilizing the orthogonal reactivity of the formyl and Boc-amine groups, medicinal chemists can rapidly generate libraries of dual-target inhibitors or highly selective kinase antagonists, optimizing both pharmacodynamics and pharmacokinetic profiles.

References

  • tert-butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate | 2168236-42-6 , Molaid, [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures , The Journal of Organic Chemistry - ACS Publications, [Link]

  • Boc Deprotection Mechanism - TFA , Common Organic Chemistry,[Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery , PMC - NIH,[Link]

  • Reductive Amination, and How It Works , Master Organic Chemistry, [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics , MDPI,[Link]

Sources

Protocols & Analytical Methods

Method

Reductive amination of the formyl group in tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Substrate CAS: 2168236-42-6 Executive Summary The synthesis of highly functionalized pyrazoles is a cornerstone of modern medicinal che...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Substrate CAS: 2168236-42-6

Executive Summary

The synthesis of highly functionalized pyrazoles is a cornerstone of modern medicinal chemistry, as the pyrazole ring is a privileged pharmacophore in drug discovery. tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate is a versatile building block featuring a reactive C5-formyl group and a C4-Boc-protected amine.

This application note provides a comprehensive, field-validated guide for the reductive amination of this substrate. Because the C5-formyl group is sterically hindered by adjacent substituents and the C4-amine is protected by an acid-sensitive tert-butyloxycarbonyl (Boc) group, standard reductive amination conditions must be carefully optimized. This guide details the causality behind reagent selection, specifically highlighting the use of Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) to achieve high chemoselectivity while preserving the Boc protecting group[1][2].

Mechanistic Insights & Substrate Analysis (E-E-A-T)

Successful functionalization of this substrate requires navigating two primary chemical challenges: steric hindrance and acid sensitivity .

The Acid-Sensitivity Challenge (Boc Preservation)

The Boc group is famously labile under strongly acidic conditions (e.g., TFA or HCl in dioxane), which protonate the carbamate oxygen and trigger fragmentation into a tert-butyl cation and carbon dioxide[3]. Traditional reductive aminations utilizing Sodium Cyanoborohydride (NaBH₃CN) often require the reaction medium to be adjusted to pH 4–5 to activate the carbonyl group. While sometimes tolerated, this localized acidity risks premature Boc deprotection and subsequent polymerization or side-reactions.

The Solution: STAB is the gold-standard reducing agent for this transformation[1][2]. It is a mild, non-toxic hydride source that operates efficiently in non-polar solvents (like 1,2-dichloroethane) without the need for strong Brønsted acids. The acetoxy ligands stabilize the boron-hydride bond, preventing the direct, premature reduction of the unreacted aldehyde, and selectively reducing the more electrophilic iminium intermediate[1][2].

The Steric Hindrance Challenge

In tert-butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate, the C5-aldehyde is flanked by an N1-ethyl group and a bulky C4-NHBoc group. This ortho-like disubstitution creates a sterically encumbered pocket.

  • For unhindered primary/secondary amines (e.g., benzylamine, piperidine), the nucleophilic attack is sufficiently rapid to allow a Direct Reductive Amination (Protocol A).

  • For hindered or weakly nucleophilic amines (e.g., anilines, tert-butylamine), the formation of the hemiaminal and subsequent dehydration to the imine is the rate-limiting step. In these cases, a Stepwise Reductive Amination (Protocol B) utilizing a Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)₄) is required to drive imine formation prior to reduction.

Mechanism A 1. Substrate + Amine (tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate) B 2. Hemiaminal Intermediate (Reversible Addition) A->B Nucleophilic Attack C 3. Iminium Ion / Imine (Dehydration) B->C -H2O D 4. Reduced Amine Product (via NaBH(OAc)3) C->D Hydride Transfer

Caption: Mechanistic pathway of reductive amination using sodium triacetoxyborohydride (STAB).

Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and expected outcomes based on established optimization matrices for sterically hindered pyrazole carbaldehydes.

ParameterReagent/ConditionEfficacy / RationaleRecommendation
Solvent 1,2-Dichloroethane (DCE)Optimal. High solubility for STAB; supports rapid reaction rates[1][2].Preferred
Dichloromethane (DCM)Good. Slightly slower reaction rates than DCE.Acceptable
Tetrahydrofuran (THF)Sub-optimal. STAB reacts significantly slower in THF[1][2].Avoid unless required
Reducing Agent NaBH(OAc)₃ (STAB)Optimal. Mild, highly chemoselective, completely preserves Boc group[1][2].Preferred
NaBH₃CNModerate. Toxic byproducts (HCN risk); requires acidic pH which threatens Boc[4].Avoid
NaBH₄Poor. Will directly reduce the aldehyde to an alcohol before imine forms[5].Avoid for direct method
Additive Acetic Acid (AcOH)Helpful for ketones, but generally not required for aldehydes. Can be added (1 eq) if imine formation is sluggish[1][2].Optional
Ti(OiPr)₄Optimal for hindered amines. Acts as a Lewis acid and water scavenger to force imine formation.Use in Protocol B

Experimental Protocols

Workflow Decision Matrix

Workflow Start Evaluate Amine Nucleophile Unhindered Aliphatic / Unhindered Amine (e.g., Benzylamine, Piperidine) Start->Unhindered Hindered Aromatic / Hindered Amine (e.g., Anilines, t-Butylamine) Start->Hindered Direct Protocol A: Direct Amination (STAB in DCE, RT) Unhindered->Direct Stepwise Protocol B: Stepwise Amination (Ti(OiPr)4 then STAB/NaBH4) Hindered->Stepwise

Caption: Decision tree for selecting direct vs. stepwise reductive amination protocols.

Protocol A: Direct Reductive Amination (For Unhindered Amines)

This self-validating protocol relies on the intrinsic chemoselectivity of STAB in DCE. The absence of strong acid ensures the C4-NHBoc group remains fully intact.

Materials:

  • tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate (1.0 equiv, e.g., 1.0 mmol, 239.3 mg)

  • Primary or Secondary Amine (1.1 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 1.5 mmol, 318 mg)

  • Anhydrous 1,2-Dichloroethane (DCE) (5.0 mL)

  • Optional: Glacial Acetic Acid (1.0 equiv) - Only if using a slightly deactivated secondary amine.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole carbaldehyde (1.0 equiv) and the amine (1.1 equiv) in anhydrous DCE (5.0 mL) under an inert nitrogen atmosphere.

  • Imine Pre-association: Stir the mixture at room temperature (20–25 °C) for 30 minutes. Causality: Allowing the hemiaminal/imine equilibrium to establish prior to adding the hydride source minimizes direct reduction of the aldehyde to the corresponding alcohol.

  • Reduction: Add STAB (1.5 equiv) in portions over 5 minutes. The reaction is mildly exothermic; maintain at room temperature.

  • Monitoring: Stir the suspension at room temperature. Monitor the reaction via TLC (e.g., 50% EtOAc/Hexanes) or LC-MS. Typical reaction times range from 2 to 12 hours depending on the amine.

  • Quenching: Once the aldehyde is consumed, quench the reaction by adding saturated aqueous NaHCO₃ (5.0 mL). Stir vigorously for 15 minutes to destroy unreacted hydride and neutralize any borate complexes.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the pure Boc-protected pyrazolylamine.

Protocol B: Stepwise Reductive Amination (For Hindered/Aromatic Amines)

When using anilines or bulky amines, the steric clash with the N1-ethyl and C4-NHBoc groups prevents spontaneous imine formation. Ti(OiPr)₄ is used to activate the formyl group and trap the eliminated water.

Materials:

  • tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate (1.0 equiv)

  • Hindered Amine/Aniline (1.2 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 equiv)

  • Sodium Borohydride (NaBH₄) or STAB (1.5 equiv)

  • Anhydrous THF or DCE (5.0 mL)

Step-by-Step Procedure:

  • Imine Formation: Dissolve the pyrazole carbaldehyde (1.0 equiv) and the hindered amine (1.2 equiv) in anhydrous THF or DCE under nitrogen.

  • Lewis Acid Addition: Add Ti(OiPr)₄ (2.0 equiv) dropwise via syringe. Stir the mixture at room temperature for 12–18 hours. Causality: Ti(OiPr)₄ coordinates to the aldehyde, vastly increasing its electrophilicity, and forms insoluble TiO₂ as a byproduct, driving the dehydration equilibrium forward.

  • Reduction: Once LC-MS confirms complete conversion to the imine, cool the reaction to 0 °C. Carefully add the reducing agent (NaBH₄ if in EtOH/MeOH, or STAB if in DCE) (1.5 equiv). Stir for an additional 2–4 hours, allowing it to warm to room temperature.

  • Workup: Quench by adding water (2.0 mL) to precipitate titanium salts as a white solid. Stir vigorously for 20 minutes. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc.

  • Isolation: Wash the filtrate with brine, dry over Na₂SO₄, concentrate, and purify via column chromatography.

Downstream Processing & Analytical Characterization

To ensure the Boc group survived the reductive amination intact, perform the following analytical checks:

  • ¹H NMR (CDCl₃): Look for the strong, distinct singlet integrating to 9 protons at approximately δ 1.45–1.55 ppm , corresponding to the tert-butyl group of the carbamate.

  • Mass Spectrometry (ESI-MS): The molecular ion peak should reflect the addition of the amine mass minus the oxygen atom, with no loss of 100 Da (which would indicate the loss of the Boc group: -isobutylene and -CO₂).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

Sources

Application

Cross-coupling reactions utilizing tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate

Application Note: Advanced Cross-Coupling Strategies Utilizing tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate in Medicinal Chemistry Introduction & Strategic Overview The synthesis of highly functionalized pyrazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Cross-Coupling Strategies Utilizing tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate in Medicinal Chemistry

Introduction & Strategic Overview

The synthesis of highly functionalized pyrazole scaffolds is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors targeting the JAK-STAT and Aurora kinase pathways[1][2]. The building block tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate (CAS: 2168236-42-6)[3][4] offers a unique, dual-functional handle for orthogonal cross-coupling methodologies.

Instead of relying on traditional halide or boronic acid handles, this specific scaffold features:

  • A C5-Formyl Group (Aldehyde): Primed for direct metallaphotoredox C–H arylation to generate diaryl ketones.

  • A C4-Boc-Protected Amine: Readily deprotected to yield a free 4-aminopyrazole, a privileged pharmacophore for Buchwald-Hartwig C–N cross-coupling[1].

This application note details self-validating protocols for orthogonally functionalizing both positions, providing researchers with a step-economical route to complex pyrazole architectures.

C5-Functionalization: Metallaphotoredox Aldehyde C–H Arylation

Mechanistic Rationale & Causality

Traditionally, coupling an aldehyde with an aryl halide to form a ketone requires a multi-step Grignard addition followed by oxidation. To bypass this, we utilize a synergistic metallaphotoredox strategy pioneered by the MacMillan laboratory[5][6].

This method merges three catalytic cycles:

  • Photoredox Catalysis: An Ir(III) photocatalyst generates highly reactive radical intermediates upon visible light excitation.

  • Hydrogen Atom Transfer (HAT): Quinuclidine acts as a polarity-matched HAT agent. The electrophilic quinuclidine radical cation selectively abstracts the hydridic formyl hydrogen of the pyrazole, generating a nucleophilic acyl radical[5].

  • Nickel Catalysis: The generated acyl radical is intercepted by a Ni(II) complex (formed via oxidative addition into an aryl bromide). Subsequent reductive elimination yields the C5-aroyl pyrazole[6].

PhotoredoxCycle Aldehyde C5-Formyl Pyrazole (Aldehyde Handle) AcylRadical Acyl Radical Intermediate via Quinuclidine HAT Aldehyde->AcylRadical H-Atom Transfer NiCycle Ni(II)/Ni(III) Catalytic Cycle (Aryl Bromide Insertion) AcylRadical->NiCycle Radical Interception Product C5-Aroyl Pyrazole (Ketone Product) NiCycle->Product Reductive Elimination Photocatalyst Ir(III) Photocatalyst (Visible Light Excitation) Photocatalyst->AcylRadical Single Electron Transfer

Caption: Synergistic photoredox, Ni, and HAT catalysis for direct aldehyde C-H arylation.

Protocol A: Photoredox Cross-Coupling of the C5-Formyl Group

Note: This system is highly sensitive to oxygen; rigorous degassing is required to prevent quenching of the triplet excited state of the photocatalyst.

  • Preparation: To an oven-dried 8 mL vial equipped with a stir bar, add tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate (1.0 equiv, 0.5 mmol), aryl bromide (1.5 equiv), NiCl₂·dtbbpy (5 mol%),[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%), quinuclidine (10 mol%), and anhydrous K₂CO₃ (1.5 equiv).

  • Degassing: Transfer the vial to a glovebox or apply standard Schlenk techniques. Add anhydrous 1,4-dioxane (0.1 M). Sparge the solution with Argon for 15 minutes.

  • Irradiation: Seal the vial with a Teflon-lined cap. Irradiate the mixture using a 34 W Blue LED lamp (approx. 440 nm) at room temperature. Maintain vigorous stirring for 24 hours. A fan should be used to keep the reaction at ambient temperature.

  • Workup: Dilute the mixture with EtOAc, wash with saturated aqueous NaHCO₃ and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography to isolate the C5-aroyl pyrazole.

C4-Functionalization: Buchwald-Hartwig Amination

Mechanistic Rationale & Causality

Following C5 functionalization (or using the starting material directly), the C4-Boc group must be removed to expose the primary amine. Free 4-aminopyrazoles are notoriously challenging substrates for palladium-catalyzed cross-coupling because the adjacent nitrogen atoms can act as bidentate ligands, poisoning the palladium center[1][2].

To overcome this, the choice of ligand is critical. Bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or tBuBrettPhos ) are mandatory[1][7]. Their steric bulk prevents off-cycle coordination of the pyrazole nitrogens to the Pd center, while their electron-rich nature accelerates the rate-limiting reductive elimination step to form the C–N bond.

Protocol B: Boc Deprotection and C–N Cross-Coupling

Step 1: Boc Deprotection

  • Dissolve the pyrazole substrate (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL).

  • Add Trifluoroacetic acid (TFA, 2 mL) dropwise at 0 °C.

  • Stir at room temperature for 2 hours. Monitor via LC-MS until the Boc mass disappears.

  • Concentrate in vacuo, neutralize with saturated NaHCO₃, and extract with EtOAc to yield the free 4-aminopyrazole.

Step 2: Buchwald-Hartwig Amination

  • In an oven-dried Schlenk tube, combine the 4-aminopyrazole (1.0 equiv, 0.5 mmol), aryl iodide/bromide (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and Cs₂CO₃ (2.0 equiv).

  • Evacuate and backfill with Argon (3x).

  • Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Seal the tube and heat to 100 °C for 12–16 hours.

  • Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via silica gel chromatography.

Data Presentation: Optimization of C4-Amination

The following table summarizes the quantitative impact of ligand and base selection on the yield of the Buchwald-Hartwig amination of 4-aminopyrazoles, validating the mechanistic necessity of bulky biaryl phosphines[1][7].

Catalyst SystemLigandBaseSolvent / TempYield (%)Causality / Observation
Pd₂(dba)₃ (2.5 mol%)PPh₃ (10 mol%)Cs₂CO₃Dioxane / 100 °C< 10%Catalyst poisoning via pyrazole coordination.
Pd₂(dba)₃ (2.5 mol%)BINAP (5 mol%)NaOtBuToluene / 100 °C35%Sluggish reductive elimination.
Pd₂(dba)₃ (2.5 mol%)XPhos (5 mol%)Cs₂CO₃ Dioxane / 100 °C88% Optimal steric bulk prevents off-cycle coordination.
Pd₂(dba)₃ (2.5 mol%)tBuBrettPhos NaOtBu Dioxane / 100 °C92% Highly efficient for sterically hindered aryl halides.

Sequential Dual-Functionalization Workflow

By combining these two protocols, researchers can transform the simple tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate building block into a highly decorated, biologically active scaffold in just three distinct operational steps.

Workflow SM tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate (Starting Material) Step1 Photoredox C-H Arylation (C5-Formyl -> C5-Aroyl) SM->Step1 Step2 Acidic Deprotection (C4-Boc -> C4-NH2) Step1->Step2 Step3 Buchwald-Hartwig (C4-NH2 -> C4-NHAr) Step2->Step3 Final Fully Functionalized Kinase Scaffold Step3->Final

Caption: Sequential dual-functionalization workflow utilizing both C5 and C4 handles.

References

  • Molaid. "tert-butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate | 2168236-42-6". Molaid Chemical Database.
  • BLD Pharm. "tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate Product Info". BLD Pharm.
  • Zhang, X., & MacMillan, D. W. C. "Direct Aldehyde C–H Arylation and Alkylation via the Combination of Nickel, Hydrogen Atom Transfer, and Photoredox Catalysis". Journal of the American Chemical Society (2017).
  • MacMillan Group. "aldehyde-CH-X-coupling.pdf". Princeton University.
  • Benchchem. "Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives". Benchchem.
  • National Institutes of Health (NIH). "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI". PMC.
  • ResearchGate. "Palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine based on Buchwald–Hartwig reaction". Chemistry of Heterocyclic Compounds.

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Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Comparing reactivity of formyl pyrazoles with tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate

Title: Comparative Reactivity Guide: Formyl Pyrazoles vs. tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate Executive Summary & Chemical Significance In the realm of medicinal chemistry, the pyrazole core is a ubiqu...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Reactivity Guide: Formyl Pyrazoles vs. tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate

Executive Summary & Chemical Significance

In the realm of medicinal chemistry, the pyrazole core is a ubiquitous pharmacophore. Functionalizing this core—specifically via formylation—is a critical step in synthesizing complex fused heterocycles[1]. However, working with standard, unprotected formyl pyrazoles presents significant synthetic bottlenecks, including tautomerization, poor regioselectivity, and unwanted self-condensation[2].

This guide objectively compares the reactivity of standard formyl pyrazoles against a highly engineered alternative: tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate . By pre-installing an N1-ethyl group and a C4-Boc-protected amine, this scaffold solves the inherent instability of the 4-amino-5-formylpyrazole system, providing a stable, highly orthogonal building block for advanced drug discovery, particularly in the synthesis of pyrazolo[4,3-d]pyrimidines[3].

Structural and Mechanistic Analysis

To understand the superior performance of the Boc-protected 1-ethyl scaffold, we must analyze the causality behind its structural modifications:

  • The Problem with Standard Formyl Pyrazoles: Unprotected pyrazoles exist as a rapidly equilibrating mixture of tautomers. When subjected to N-alkylation or cross-coupling, this leads to complex mixtures of regioisomers (N1 vs. N2 alkylation) that severely depress isolated yields[2]. Furthermore, if a free amine is present at the C4 position (4-amino-5-formylpyrazole), the molecule acts as both a nucleophile and an electrophile, leading to rapid spontaneous oligomerization.

  • The N1-Ethyl Advantage: By permanently alkylating the N1 position with an ethyl group, tautomerization is locked. This structural choice guarantees absolute regiocontrol for all downstream functionalizations and improves the lipophilicity of the resulting drug candidate.

  • The C4-Boc-Amine Shielding: The tert-butyloxycarbonyl (Boc) group serves a dual purpose. First, its immense steric bulk shields the highly reactive C5-formyl group, preventing unwanted side reactions during storage. Second, it neutralizes the nucleophilicity of the C4-amine. Because the Boc group is exclusively acid-labile, it allows chemists to perform base-catalyzed or reductive transformations on the C5-formyl group with complete chemoselectivity.

Reactivity cluster_0 Standard Formyl Pyrazoles cluster_1 Boc-Protected 1-Ethyl Scaffold A1 Unprotected NH A2 Tautomerization & Poor Regioselectivity A1->A2 B1 N1-Ethyl Group B2 Locked Regiochemistry B1->B2 B3 C4-Boc-Amine B4 Orthogonal Stability B3->B4

Fig 1. Structural logic comparing standard formyl pyrazoles with the Boc-protected 1-ethyl scaffold.

Quantitative Performance Comparison

The following table summarizes the quantitative advantages of utilizing the protected scaffold over its unprotected counterpart across standard synthetic parameters.

Performance ParameterUnprotected 4-Amino-5-formylpyrazoletert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate
Shelf Stability (25°C) < 24 hours (prone to oligomerization)> 12 months (highly stable)
Regioisomeric Purity ~50-60% (mixture of N1/N2 isomers)> 99% (N1 is pre-alkylated)
Formyl Chemoselectivity Low (competing free amine reactions)High (Boc group prevents interference)
Typical Yield: Pyrazolo-pyrimidine Cyclization 30 - 40% (due to degradation)75 - 85% (clean, stepwise conversion)
Orthogonality NoneHigh (Acid-labile Boc, Electrophilic Formyl)

Self-Validating Experimental Protocols

To demonstrate the practical utility of tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate, the following self-validating workflows detail its use in orthogonal functionalization and fused-ring synthesis.

Protocol A: Chemoselective Reductive Amination of the C5-Formyl Group

Causality: Sodium triacetoxyborohydride (STAB) is selected over Sodium borohydride (NaBH4) because STAB is a milder reducing agent. It selectively reduces the transient imine formed between the C5-formyl group and a primary amine, without prematurely reducing the unreacted aldehyde to an alcohol. The C4-Boc group remains completely untouched under these mildly acidic/neutral conditions.

  • Preparation: Dissolve tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate (1.0 eq) and Benzylamine (1.1 eq) in anhydrous Dichloroethane (DCE) (0.2 M).

  • Imine Formation: Stir at room temperature for 2 hours.

    • In-Process Control (IPC): Analyze via TLC (UV 254 nm). The starting material (Rf ~0.6 in 50% EtOAc/Hexane) should disappear, indicating complete imine formation.

  • Reduction: Add STAB (1.5 eq) and glacial acetic acid (0.1 eq) to the reaction mixture. Stir for an additional 4 hours at room temperature.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract with Dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Validation: Analyze the crude product via LC-MS. The presence of the target mass ([M+H]+ 345.2) and the absence of the aldehyde mass confirms chemoselective reductive amination without Boc cleavage.

Protocol B: Orthogonal Deprotection and Cyclocondensation to Pyrazolo[4,3-d]pyrimidine

Causality: The synthesis of the pyrazolo[4,3-d]pyrimidine scaffold requires the reaction of a 4-amino-5-formylpyrazole with an ammonia equivalent[3]. By using 20% TFA in DCM, we achieve rapid Boc cleavage while minimizing the acidic degradation of the formyl group. Formamidine acetate is subsequently used as it acts as both a carbon source and an ammonia equivalent, perfectly bridging the newly liberated C4-amine and the C5-formyl group to close the 6-membered pyrimidine ring.

  • Boc Cleavage: Dissolve the scaffold (1.0 eq) in a 20% v/v solution of Trifluoroacetic acid (TFA) in DCM. Stir at room temperature for 2 hours.

    • IPC (Self-Validation): Monitor via LC-MS. The starting material ([M+H]+ 240.1) must be completely consumed, replaced by the highly polar free amine intermediate ([M+H]+ 140.1).

  • Neutralization: Concentrate the mixture in vacuo to remove excess TFA. Re-dissolve the resulting TFA-salt in absolute ethanol. Add Triethylamine (Et3N) (3.0 eq) to fully liberate the nucleophilic free amine.

  • Cyclocondensation: Add Formamidine acetate (2.5 eq) to the neutralized solution. Heat the mixture to reflux (80°C) for 8 hours.

  • Isolation: Cool the reaction to room temperature and pour into ice-cold distilled water. The target 1-Ethyl-1H-pyrazolo[4,3-d]pyrimidine will precipitate. Filter, wash with cold water, and dry under high vacuum.

    • IPC (Self-Validation): TLC (5% MeOH in DCM) will show the conversion of the baseline-stuck free amine to a new, UV-active lipophilic spot (Rf ~0.4).

Workflow Step1 Step 1: Boc Cleavage 20% TFA in DCM, 2h RT Step2 Step 2: Neutralization Remove TFA, add Et3N Step1->Step2 LC-MS: [M+H]+ 140.1 Step3 Step 3: Cyclization Formamidine acetate, EtOH Step2->Step3 Free amine liberated Step4 Step 4: Isolation H2O Precipitation & Filter Step3->Step4 TLC: Rf 0.4 (Product) Product Pyrazolo[4,3-d]pyrimidine Step4->Product

Fig 2. Self-validating workflow for the synthesis of pyrazolo[4,3-d]pyrimidines from the scaffold.

References

  • Arkat USA. "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions". Arkat USA. [Link]

  • MDPI. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review". MDPI. [Link]

Sources

Comparative

Spectroscopic Validation of Key Intermediates in the Synthesis of tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate: A Comparative Guide

Introduction In the landscape of modern drug discovery and development, pyrazole-containing compounds represent a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, pyrazole-containing compounds represent a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The synthesis of highly functionalized pyrazoles, such as tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate, is a multi-step process where the unambiguous characterization of each intermediate is paramount to ensuring the integrity of the final product. This guide provides an in-depth analysis of the spectroscopic techniques used to validate the key intermediates in a common synthetic route to this target molecule.

We will explore the causality behind experimental choices in spectroscopic analysis, comparing the expected data against plausible alternatives and providing detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for the characterization of complex heterocyclic intermediates.

Synthetic Pathway and Key Intermediates

A logical and efficient synthetic route to tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate begins with 4-amino-1-ethyl-1H-pyrazole. The synthesis involves two critical transformations: the protection of the exocyclic amino group and the formylation of the pyrazole ring. The chosen sequence of these steps is crucial for achieving high regioselectivity and yield. The most judicious pathway involves initial protection followed by formylation, as the Boc-protected amine is an effective directing group for electrophilic substitution at the adjacent C5 position.

The key intermediates that require rigorous spectroscopic validation are:

  • Starting Material (SM): 4-Amino-1-ethyl-1H-pyrazole

  • Intermediate 1 (INT-1): tert-Butyl (1-ethyl-1H-pyrazol-4-yl)carbamate

  • Final Product (FP): tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate

Below is a diagram illustrating this synthetic workflow.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Vilsmeier-Haack Formylation SM 4-Amino-1-ethyl-1H-pyrazole (SM) INT1 tert-Butyl (1-ethyl-1H-pyrazol-4-yl)carbamate (INT-1) SM->INT1 (Boc)₂O, Solvent FP tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate (FP) INT1->FP POCl₃, DMF

Figure 1: Proposed synthetic pathway for tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate.

Part 1: Spectroscopic Validation of Intermediate 1

The first step is the protection of the primary amine of 4-amino-1-ethyl-1H-pyrazole with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure to reduce the nucleophilicity of the amine and prevent side reactions in subsequent steps.[3][4] The formation of tert-Butyl (1-ethyl-1H-pyrazol-4-yl)carbamate (INT-1) is confirmed by distinct changes in its NMR, IR, and Mass spectra compared to the starting material.

Comparative Spectroscopic Data: SM vs. INT-1
Spectroscopic FeatureStarting Material (SM)Intermediate 1 (INT-1)Rationale for Change
¹H NMR -NH₂ Signal: Broad singlet (~3.5-4.5 ppm)-NH Signal: Broad singlet (~6.5-7.5 ppm) t-Butyl Signal: Sharp singlet (~1.5 ppm, 9H)The NH proton of the carbamate is deshielded. The appearance of a large singlet integrating to 9 protons is the hallmark of a successful Boc protection.[5][6]
Pyrazole H3/H5: Two singletsPyrazole H3/H5: Two singlets, slight shiftThe electronic environment of the pyrazole ring is altered by the bulky carbamate group, causing minor shifts in the ring protons.
¹³C NMR No signals in this regionBoc C=O: ~153 ppm Boc C(CH₃)₃: ~80 ppm Boc CH₃: ~28 ppmAppearance of three new signals confirms the presence of the Boc group: the carbonyl carbon, the quaternary carbon, and the three equivalent methyl carbons.[6]
IR Spectroscopy N-H Stretch: Two bands (~3300-3400 cm⁻¹)N-H Stretch: Single band (~3250-3350 cm⁻¹) C=O Stretch: Strong band (~1700-1725 cm⁻¹)The primary amine's symmetric and asymmetric stretches are replaced by a single secondary amide N-H stretch. A strong carbonyl absorption is a key indicator of carbamate formation.
Mass Spectrometry [M+H]⁺: Expected m/z 112.09[M+H]⁺: Expected m/z 212.14The mass increases by 100.05 Da, corresponding exactly to the addition of a C₅H₈O₂ fragment (the Boc group minus one hydrogen).
In-Depth Analysis

The most definitive evidence for the formation of INT-1 comes from ¹H and ¹³C NMR. In the ¹H NMR spectrum, the appearance of a singlet at approximately 1.5 ppm with an integration of 9H is an unmistakable sign of the tert-butyl group.[5] Concurrently, the disappearance of the primary amine signal and the appearance of a new, downfield-shifted NH proton signal corroborates the conversion. In the ¹³C NMR spectrum, the three new signals corresponding to the Boc group's carbonyl, quaternary, and methyl carbons provide unambiguous confirmation.

IR spectroscopy serves as a rapid and reliable check. The disappearance of the characteristic doublet for the -NH₂ stretch and the emergence of a strong carbonyl (C=O) absorption band around 1700-1725 cm⁻¹ is a clear indication of the successful reaction.[7] Finally, mass spectrometry confirms the expected mass change, providing conclusive evidence for the addition of the Boc protecting group.

Part 2: Spectroscopic Validation of the Final Product

The second step is the formylation of INT-1 to yield the Final Product (FP) . The Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent, is the method of choice for formylating electron-rich heterocycles like pyrazoles.[8][9] The electron-donating nature of the Boc-protected amino group directs the formylation to the adjacent C5 position of the pyrazole ring.[10]

Comparative Spectroscopic Data: INT-1 vs. FP
Spectroscopic FeatureIntermediate 1 (INT-1)Final Product (FP)Rationale for Change
¹H NMR Pyrazole H5: Singlet (~7.5-7.8 ppm)Pyrazole H5: Signal disappearsThe proton at the C5 position is replaced by the formyl group, leading to the disappearance of its corresponding signal.
No signal in this regionAldehyde -CHO: Singlet (~9.8-10.0 ppm)The appearance of a significantly downfield-shifted singlet is characteristic of an aldehyde proton.[11]
Pyrazole H3: Singlet (~7.9-8.1 ppm)Pyrazole H3: Singlet, downfield shift (~8.2-8.4 ppm)The introduction of the electron-withdrawing formyl group at C5 deshields the remaining ring proton at C3.
¹³C NMR Pyrazole C5: ~120-125 ppmPyrazole C5: Signal shifts downfieldThe C5 carbon is now attached to the formyl group, causing a significant change in its chemical environment.
No signal in this regionAldehyde C=O: ~185-190 ppmA new signal appears in the far downfield region, which is characteristic of an aldehyde carbonyl carbon.
IR Spectroscopy C=O Stretch (Boc): ~1700-1725 cm⁻¹C=O Stretch (Aldehyde): ~1670-1690 cm⁻¹ C=O Stretch (Boc): ~1710-1730 cm⁻¹A new, strong carbonyl absorption appears for the aldehyde. The two distinct C=O bands (aldehyde and carbamate) can often be resolved.[12]
Mass Spectrometry [M+H]⁺: Expected m/z 212.14[M+H]⁺: Expected m/z 240.13The mass increases by 28.00 Da, which corresponds to the addition of a CHO fragment and the loss of one H atom.
In-Depth Analysis

The successful formylation is most clearly demonstrated in the ¹H NMR spectrum. The disappearance of the signal for the proton at the C5 position and the simultaneous appearance of a new singlet in the aldehydic region (~9.8-10.0 ppm) is conclusive proof of the reaction.[11] The downfield shift of the remaining pyrazole proton (H3) further supports the introduction of an electron-withdrawing group onto the ring.

In the ¹³C NMR spectrum, the emergence of a new peak around 185 ppm provides irrefutable evidence of the aldehyde carbonyl. In IR spectroscopy, a new carbonyl stretching band, typically at a slightly lower wavenumber than the carbamate carbonyl, confirms the presence of the formyl group.[12] Finally, the mass spectrum will show an increase of 28 mass units, consistent with the net addition of a formyl group (CHO) and loss of a hydrogen atom.

Alternative Methodologies & Comparative Insights

While the Vilsmeier-Haack reaction is highly effective, other formylation methods exist, such as the Duff reaction or Rieche formylation. However, these often require harsher conditions or are less suitable for electron-rich heterocyclic systems, making the Vilsmeier-Haack approach superior for this specific transformation.[10]

An alternative synthetic sequence could involve formylating 4-amino-1-ethyl-1H-pyrazole first. However, the free amino group is an activating ortho-, para-director. In the pyrazole system, this could lead to a mixture of products or undesired side reactions. Protecting the amine as a carbamate deactivates it slightly but provides superior regiocontrol for the formylation at the C5 position, making the proposed pathway more robust and reliable.

Experimental Protocols

General Spectroscopic Procedures
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.[13] Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm).

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer.[13] Samples can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry (MS): Mass spectra are obtained using Electrospray Ionization (ESI) in positive ion mode.[13] High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Data is reported as the mass-to-charge ratio (m/z).

Workflow for Spectroscopic Validation

G cluster_synthesis Synthesis Step cluster_validation Spectroscopic Validation Start Start: Crude Reaction Mixture TLC 1. TLC Analysis (Monitor Completion) Start->TLC Workup 2. Aqueous Work-up & Extraction TLC->Workup Purify 3. Column Chromatography Workup->Purify Isolated Isolated Intermediate Purify->Isolated IR IR Spectroscopy (Check for C=O) Isolated->IR MS Mass Spectrometry (Confirm Mass) Isolated->MS NMR ¹H & ¹³C NMR (Confirm Structure) Isolated->NMR Final Structure Confirmed IR->Final MS->Final NMR->Final

Figure 2: Standard workflow for the isolation and spectroscopic validation of synthetic intermediates.

Conclusion

The spectroscopic validation of intermediates is a critical, non-negotiable aspect of multi-step organic synthesis. For the preparation of tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate, a combination of NMR, IR, and mass spectrometry provides a self-validating system for confirming the structure of each intermediate. The characteristic signals of the Boc group in the first intermediate and the aldehyde group in the final product serve as unambiguous spectroscopic handles. By carefully analyzing the changes in the spectra at each stage, researchers can proceed with confidence, ensuring the successful and efficient synthesis of the target molecule.

References

  • ResearchGate. (2025). Selective Ring N-Protection of Aminopyrazoles.
  • El-Gharably, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PMC.
  • Journal of Chemical and Pharmaceutical Research. (2020).
  • BenchChem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • BenchChem. (n.d.). Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers.
  • MDPI. (2018).
  • Badalyan, K. S., et al. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Visnav. (2022).
  • New Journal of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches.
  • PMC. (n.d.).
  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)
  • ChemicalBook. (n.d.).
  • ResearchGate. (2019). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • ResearchGate. (n.d.). IR spectra for the synthesized test compounds.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018).
  • MDPI. (2023).
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  • ResearchGate. (2021). Pyrazole-carboxaldehydes as versatile precursors for different pyrazole-substituted heterocyclic systems.
  • BenchChem. (n.d.). A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher.
  • Jetir.Org. (n.d.).
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
  • PMC. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.
  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity.
  • Supporting Inform
  • KTU ePubl. (n.d.). SYNTHESIS AND INVESTIGATION OF NOVEL FUNCTIONALIZED PYRAZOLE OR INDOLE RING CONTAINING HETEROCYCLIC COMPOUNDS.
  • Smolecule. (2023). 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde.
  • IOSR Journal. (2013). Simulation of IR Spectra of Some Organic Compounds-A Review.
  • ResearchGate. (2024). Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)
  • Semantic Scholar. (n.d.).
  • NextSDS. (n.d.). tert-butyl N-(1-ethyl-5-formyl-1H-pyrazol-4-yl)
  • ResearchGate. (n.d.). Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes.
  • 摩熵化学. (n.d.). tert-butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)
  • BenchChem. (n.d.). A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones.
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  • NIH. (n.d.).
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  • FLORE. (n.d.). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists.
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Sources

Validation

Yield and Regioselectivity Comparison of N-Alkylation Methods for tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate Synthesis

As a Senior Application Scientist in early-stage drug discovery, one of the most persistent synthetic bottlenecks I encounter is the regioselective N-alkylation of asymmetrically substituted pyrazoles. The synthesis of1...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, one of the most persistent synthetic bottlenecks I encounter is the regioselective N-alkylation of asymmetrically substituted pyrazoles. The synthesis of1 (CAS: 2168236-42-6) perfectly encapsulates this challenge[1].

When functionalizing its precursor, tert-butyl (5-formyl-1H-pyrazol-4-yl)carbamate, the pyrazole core exhibits annular N,N-prototropy. This tautomeric equilibrium means that standard alkylation with an ethyl halide inherently produces a mixture of two regioisomers: the target 1-ethyl-5-formyl isomer and the undesired 1-ethyl-3-formyl isomer. Because the 5-formyl group exerts significant steric hindrance compared to the hydrogen at the 3-position, classical thermodynamic conditions heavily bias the reaction toward the undesired 3-formyl product.

To overcome this, we must move beyond standard base-mediated protocols and employ kinetic or chelation-directed strategies. This guide objectively compares three distinct N-alkylation methodologies, providing the mechanistic causality and experimental data necessary to optimize your workflows.

Mechanistic Evaluation of Alkylation Strategies

Method A: Classical Base-Mediated Alkylation (Thermodynamic Control)

The traditional approach utilizes a carbonate base (e.g., K₂CO₃ or Cs₂CO₃) and an alkyl halide in a polar aprotic solvent like DMF. Deprotonation yields a pyrazolide anion, which undergoes an Sₙ2 attack on ethyl iodide. However, 2[2]. The electrophile preferentially attacks the less sterically hindered nitrogen (N2, adjacent to the C3-H), resulting in a 3:1 ratio favoring the undesired 1-ethyl-3-formyl isomer.

Method B: Mitsunobu Alkylation (Kinetic Control)

Using ethanol, triphenylphosphine (PPh₃), and DIAD offers a milder, kinetically controlled alternative. The bulky phosphonium intermediate alters the transition state geometry. While this method 3 and slightly improves the yield of the more hindered N1-alkylated product, it rarely achieves a synthetically useful regiomeric ratio (often hovering around 1:1)[3].

Method C: Lewis Acid-Directed Alkylation (Chelation Control)

The most robust solution leverages temporary chelation to override steric bias. By introducing MgBr₂·OEt₂ prior to the base, the Mg²⁺ ion forms a rigid bidentate complex with the C5-formyl oxygen and the adjacent N1 nitrogen. As documented in 4, this templating effect alters the nucleophilicity of the pyrazolide, directing the ethyl group exclusively to the N1 position[4]. This method achieves >80% isolated yield of the target isomer.

Pathway Tautomer tert-Butyl (5-formyl-1H-pyrazol-4-yl)carbamate (Tautomeric Mixture) PathA Method A: K2CO3 / EtI (Thermodynamic Control) Tautomer->PathA Steric Bias PathB Method C: MgBr2 / EtI (Chelation Control) Tautomer->PathB Mg2+ Directed Iso3 1-Ethyl-3-formyl Isomer (Undesired, Less Hindered) PathA->Iso3 Major (75%) Iso5 1-Ethyl-5-formyl Isomer (Target, More Hindered) PathA->Iso5 Minor (25%) PathB->Iso3 Minor (18%) PathB->Iso5 Major (82%)

Divergent N-alkylation pathways of pyrazole based on steric vs. chelation control.

Quantitative Yield & Performance Data

The following table summarizes the experimental outcomes of the three methodologies when applied to a 10 mmol scale synthesis of the target carbamate.

MethodReagents & ConditionsMajor RegioisomerRatio (5-formyl : 3-formyl)Isolated Yield (Target)Scalability
A. Classical Base EtI, K₂CO₃, DMF, 60°C3-formyl (Undesired)25 : 7522%High
B. Mitsunobu EtOH, PPh₃, DIAD, THF, RTMixed55 : 4548%Moderate
C. Chelation MgBr₂, DIPEA, EtI, CH₂Cl₂, 40°C5-formyl (Target) 82 : 18 82% High

Note: Ratios determined via crude ¹H NMR integration of the formyl proton signals prior to chromatographic separation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the recommended protocol (Method C) includes an internal validation step using 2D NOESY NMR. This prevents downstream failures caused by misassigned regiochemistry, a common pitfall in5[5].

Recommended Protocol: MgBr₂-Directed Alkylation (Method C)

Step 1: Complexation

  • Charge an oven-dried flask with tert-butyl (5-formyl-1H-pyrazol-4-yl)carbamate (1.0 equiv, 10 mmol) and anhydrous CH₂Cl₂ (50 mL) under a nitrogen atmosphere.

  • Add MgBr₂·OEt₂ (1.2 equiv, 12 mmol) in one portion.

  • Stir at room temperature for 30 minutes. Causality: This incubation period is critical to ensure complete bidentate chelation between the magnesium ion, the formyl oxygen, and the N1 nitrogen.

Step 2: Deprotonation & Alkylation 4. Dropwise add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv, 20 mmol). The solution will slightly darken as the coordinated pyrazolide forms. Stir for 15 minutes. 5. Add Ethyl Iodide (1.5 equiv, 15 mmol) via syringe. 6. Equip the flask with a reflux condenser and heat to 40 °C for 18 hours.

Step 3: Workup & Isolation 7. Cool the reaction to room temperature and quench with 1M HCl (aq) (20 mL) to break the magnesium complex. 8. Extract the aqueous layer with CH₂Cl₂ (2 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. 9. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 8:2 to 6:4) to isolate the target compound.

Step 4: Regiochemical Validation (Critical) 10. Dissolve a sample of the purified product in CDCl₃ and acquire a 2D NOESY NMR spectrum. 11. Validation Check: You must observe a strong Nuclear Overhauser Effect (NOE) cross-peak between the N-ethyl CH₂ protons (~4.1 ppm) and the formyl proton (~9.8 ppm). If this cross-peak is absent and instead correlates with a pyrazole ring proton, you have isolated the undesired 3-formyl isomer.

Workflow Step1 1. Complexation MgBr2·OEt2 30 min Step2 2. Deprotonation DIPEA 15 min Step1->Step2 Step3 3. Alkylation Ethyl Iodide 18 h, 40°C Step2->Step3 Step4 4. Validation NOESY NMR Target NOE Step3->Step4

Step-by-step workflow for the MgBr2-directed regioselective N-alkylation protocol.

References

  • [1] Title: tert-butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate | 2168236-42-6. Source: molaid.com. URL:

  • [2] Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Source: ACS Publications. URL:

  • [4] Title: Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Source: PMC. URL:

  • [3] Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Source: MDPI. URL:

  • [5] Title: Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. Source: KTU ePubl. URL:

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